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Available Data on a Related Sulfonylphenol
Compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-(Phenylthio)phenol

CAS No.: 5633-55-6

Cat. No.: S683716

The table below summarizes the physicochemical properties for a related compound, 4-((4-

(Allyloxy)phenyl)sulfonyl)phenol (CAS No. 97042-18-7), which may serve as a useful reference [1].

Property Value | Description

CAS No. 97042-18-7

Molecular Formula C15H1404S

Formula Weight 290.33 g/mol

Melting Point 168 - 170 °C

Boiling Point 495.8 £ 35.0 °C (Predicted)
Density 1.271 £ 0.06 g/cm?3 (Predicted)
Water Solubility 5.95 mg/L at 20 °C

pKa 7.23 £ 0.15 (Predicted)
Log P (Octanol-Water) 2.12 at20 °C

Form White to Off-White Solid
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Property Value | Description
Solubility Slightly soluble in Chloroform (heated), DMSO, Methanol
Stability Light Sensitive

GHS Hazard Classification

The compound 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is classified under the Globally Harmonized System
(GHS) as follows [1]:

e Hazard Statement: H410 (Very toxic to aquatic life with long lasting effects)
¢ Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501
(Dispose of contents/container to...)

Experimental Protocol Overview

While a specific synthesis protocol for 4-phenylsulfanylphenol was not located, the following method for
preparing a different sulfonyl fluoride triazole compound provides an example of a relevant synthetic

approach involving copper catalysis [2].

Copper-Catalyzed Synthesis of Triazole Sulfonyl Fluorides [2]

e Reaction Setup: A mixture of CuSOa4-5H20 (5 mol%), sodium ascorbate (10 mol%), the azide
reagent 1 (1 mmol), and the alkyne reagent 2 (2.0 equiv.) was dissolved in MeOH (5 mL).

¢ Reaction Conditions: The reaction was stirred at room temperature for 12 to 24 hours.

e Work-up and Isolation: After reaction completion, the mixture was concentrated under reduced
pressure. The crude product was purified by flash column chromatography on silica gel to afford the
target triazole products in good to excellent yields.

This protocol is noted for its mild conditions and functional group tolerance, making it applicable for
synthesizing derivatives from aromatic alkynes with both electron-donating and electron-withdrawing

groups, as well as aliphatic alkynes [2].
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Potential Biological Activity of Bisphenol Analogs

Emerging research on novel Bisphenol S (BPS) analogs, which share structural features with the
sulfonylphenol compound above, indicates potential biological activity. Studies using in vitro models suggest

some analogs may interact with nuclear receptors and disrupt metabolic processes [3].

One study screened several BPS analogs for their potential obesogenic effects [3]:

¢ Mechanism: Fluorescence competitive binding assays and molecular docking analysis were used to
investigate interactions with the Peroxisome Proliferator-Activated Receptor gamma (PPARYy)
ligand-binding domain.

¢ Findings: Several analogs, including BPS-MAE (the compound in the table above), were found to
promote adipogenesis in 3T3-L1 mouse preadipocyte cells, leading to increased intracellular
triglyceride accumulation.

The general mechanism by which such chemicals can act as endocrine disruptors is complex and can extend
beyond direct receptor binding to include alterations in receptor expression, effects on co-regulators, and

epigenetic modifications [4]. The following diagram illustrates these potential pathways.

Bisphenol Analog
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Potential Mechanisms of Action for Bisphenol Analogs [4]

Suggestions for Further Research
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Given the lack of direct data on 4-phenylsulfanylphenol, I suggest the following to advance your research:

¢ Verify the Chemical Structure: Confirm the exact structure (e.g., via CAS Registry Number) to
ensure you are researching the correct compound, as 'sulfanyl’ (S) and 'sulfonyl' (SOz) groups confer
different chemical properties.

e Explore Broader Databases: Search specialized chemical databases (SciFinder, Reaxys) using the
confirmed identifier for more precise property and synthesis data.

¢ Review Analog Literature: Studying the properties and toxicology of closely related sulfonylphenols,
like the one detailed above, can provide valuable insights and help form hypotheses about the
compound of interest.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
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Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s683716?utm_src=pdf-bulk
https://www.smolecule.com/products/s683716?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

